molecular formula Cl2 B1223078 Chlorine CAS No. 7782-50-5

Chlorine

Cat. No. B1223078
Key on ui cas rn: 7782-50-5
M. Wt: 70.90 g/mol
InChI Key: KZBUYRJDOAKODT-UHFFFAOYSA-N
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Patent
US05733910

Procedure details

To a stirred solution of 4-methyl-2-nitroaniline (19.69 g, 129.4 mM) in chloroform (200 mL) under a nitrogen atmosphere was added dropwise a solution of chlorine (10.15 g, 285.9 mM) in chloroform (100 mL) while maintaining the reaction mixture temperature below 30° C. The reaction mixture was stirred for 3 days and then washed with aqueous sodium bicarbonate. The organic phase was then concentrated and the residue chromatographed (eluant: hexane/diethyl ether; 9/1) over silica gel to provide (6.03 g, 25%) the title compound as an orange crystalline solid, mp 68.5°-69.5° C.; MS(CI): 187 (M+H).
Quantity
19.69 g
Type
reactant
Reaction Step One
Quantity
10.15 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
25%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.[Cl:12]Cl>C(Cl)(Cl)Cl>[Cl:12][C:7]1[CH:8]=[C:2]([CH3:1])[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[C:5]=1[NH2:6]

Inputs

Step One
Name
Quantity
19.69 g
Type
reactant
Smiles
CC1=CC(=C(N)C=C1)[N+](=O)[O-]
Name
Quantity
10.15 g
Type
reactant
Smiles
ClCl
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction mixture temperature below 30° C
WASH
Type
WASH
Details
washed with aqueous sodium bicarbonate
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was then concentrated
CUSTOM
Type
CUSTOM
Details
the residue chromatographed (eluant: hexane/diethyl ether; 9/1) over silica gel

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
ClC1=C(N)C(=CC(=C1)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 6.03 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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